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Abstract
Metomidate hydrochloride, a potent non-barbiturate hypnotic and sedative, has carved a

unique niche in both veterinary medicine and advanced biomedical research. Discovered in

1965 by Janssen Pharmaceutica, this imidazole derivative exhibits a dual mechanism of action,

functioning as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A)

receptor and as a potent inhibitor of adrenal steroidogenesis. This whitepaper provides an in-

depth technical overview of Metomidate hydrochloride, covering its historical discovery,

detailed mechanisms of action, synthesis, and key experimental data. It is intended to serve as

a comprehensive resource for researchers and professionals in drug development and related

scientific fields.

Discovery and History
Metomidate (methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride) was first

synthesized and reported in 1965 by Janssen Pharmaceutica.[1] Its development was part of a

broader investigation into imidazole-based compounds, which also led to the discovery of its

close structural analog, etomidate.[2] Initially explored for its sedative-hypnotic properties in

humans under trade names like Hypnodil and Nokemyl, its use in clinical practice has been

limited.[1] However, its distinct pharmacological profile, particularly its potent inhibition of

cortisol synthesis, has led to its widespread use in veterinary medicine, especially in

aquaculture, and as a valuable tool in endocrine research and diagnostic imaging.[3][4]
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Mechanism of Action
Metomidate hydrochloride exerts its effects through two primary and distinct signaling

pathways:

GABA-A Receptor Modulation
As a hypnotic agent, Metomidate acts on the central nervous system by potentiating the effects

of GABA, the primary inhibitory neurotransmitter. It binds to a specific allosteric site on the

GABA-A receptor, a ligand-gated ion channel. This binding increases the receptor's affinity for

GABA, leading to an enhanced influx of chloride ions upon GABA binding.[2] The resulting

hyperpolarization of the neuronal membrane makes it less excitable, leading to sedation and

hypnosis.[2] While the precise subunit composition of the GABA-A receptor that Metomidate

binds to is not definitively established, studies on its close analog, etomidate, suggest a binding

site at the interface between the α and β subunits, particularly involving α1, β2, and γ2

subunits.[5][6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b129203?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/14332665/
https://pubmed.ncbi.nlm.nih.gov/14332665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3366439/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4803471/
https://pubmed.ncbi.nlm.nih.gov/17093081/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Metomidate

GABA-A Receptor
(α, β, γ subunits)

 Binds to
allosteric site

Chloride Ion
Channel (Cl-)

 Induces
conformational change

GABA

 Binds to
orthosteric site

Neuronal
Hyperpolarization

 Increased Cl- influx

Sedation/Hypnosis

 Leads to

Click to download full resolution via product page

GABA-A Receptor Modulation by Metomidate

Inhibition of Adrenal Steroidogenesis
A defining characteristic of Metomidate is its potent and reversible inhibition of adrenal

steroidogenesis.[8] It specifically targets and inhibits the mitochondrial cytochrome P450

enzyme, 11β-hydroxylase (CYP11B1).[8] This enzyme is crucial for the final step in the

synthesis of cortisol, converting 11-deoxycortisol to cortisol. By blocking this step, Metomidate

effectively suppresses the production and secretion of cortisol. This mechanism is also
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responsible for the inhibition of aldosterone synthesis, as 11β-hydroxylase is involved in the

final steps of its production as well. The imidazole ring of Metomidate is thought to interact with

the heme iron atom within the active site of the enzyme, leading to its inhibitory effect.[9]
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Inhibition of Cortisol Synthesis by Metomidate

Quantitative Data
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The following tables summarize key quantitative data for Metomidate hydrochloride and its

analogs.

Table 1: Potency of Metomidate and Analogs on 11β-Hydroxylase Inhibition

Compound
IC50 (nM) for
Cortisol Inhibition

Species/Cell Line Reference

Metomidate 2-10 Human Adrenal Cells [5]

Etomidate 26
Rat Adrenal

Membranes
[10]

Cyclopropyl

Methoxycarbonyl

Metomidate (CPMM)

143
Rat Adrenal

Membranes
[10]

Carboetomidate 50,000
Rat Adrenal

Membranes
[10]

Dexmedetomidine 2,200
Rat Adrenal

Membranes
[10]

Table 2: Pharmacokinetic Parameters of Metomidate in Various Species
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Species
Adminis
tration
Route

Dose
Eliminat
ion Half-
Life (t½)

Plasma
Clearan
ce (Cl)

Volume
of
Distribu
tion
(Vd)

Bioavail
ability
(F)

Referen
ce

Turbot
Intraveno

us
3 mg/kg 2.2 h

0.26

L/h·kg
0.44 L/kg - [11]

Halibut
Intraveno

us
3 mg/kg 5.8 h

0.099

L/h·kg
0.21 L/kg - [11]

Turbot Oral 7 mg/kg 3.5 h - - 100% [11]

Mice
Intraveno

us
1 mg/kg - - - - [2]

Mice Oral 10 mg/kg - - - 21.3% [2]

Table 3: Sedative/Anesthetic Doses of Metomidate in Fish

Fish Species Application
Concentration
(mg/L)

Outcome Reference

Convict Cichlids Shipping Additive 1.0

Reduced

mortality and

increased

saleable fish

[3]

Black Mollies Shipping Additive 0.2, 0.5, 1.0
No significant

effect
[3]

Atlantic Salmon
Stress Reduction

(Transport)
1.0

Significantly

lower plasma

cortisol

[12]

Sunshine Bass Stress Reduction
Low

concentrations

Suppressed

cortisol response

to stress

[1]
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Experimental Protocols
This section outlines the methodologies for key experiments related to the study of

Metomidate hydrochloride.

Synthesis of Metomidate Hydrochloride
The synthesis of Metomidate hydrochloride is based on the general method for DL-1-(1-

arylalkyl)imidazole-5-carboxylate esters described by Godefroi et al. (1965).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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